molecular formula C14H17NO B13614170 2-(6-Methoxy-2-naphthyl)propylamine

2-(6-Methoxy-2-naphthyl)propylamine

Cat. No.: B13614170
M. Wt: 215.29 g/mol
InChI Key: GMGHPSNHFXFQGQ-UHFFFAOYSA-N
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Description

2-(6-methoxynaphthalen-2-yl)propan-1-amine is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 6th position of the naphthalene ring and a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxynaphthalen-2-yl)propan-1-amine typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable amine. One common method is the reductive amination of 6-methoxy-2-naphthaldehyde using a reducing agent such as sodium borohydride in the presence of an amine . The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(6-methoxynaphthalen-2-yl)propan-1-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxynaphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthoquinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(6-methoxynaphthalen-2-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-methoxynaphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-methoxynaphthalen-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and propan-1-amine side chain make it a versatile compound for various applications .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)propan-1-amine

InChI

InChI=1S/C14H17NO/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10H,9,15H2,1-2H3

InChI Key

GMGHPSNHFXFQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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